Caffeoylspermine
Description
Contextualization within Natural Product Chemistry Research
Natural product chemistry is a field dedicated to the sourcing, isolation, and structural elucidation of chemical compounds from natural sources such as plants, animals, and microorganisms. taylorfrancis.comwou.edu Many of these compounds, known as secondary metabolites, are not essential for the primary life functions of the organism but often play crucial roles in defense, signaling, and adaptation. nih.gov Caffeoylspermine falls into the category of phenolamides, which are conjugates of phenolic acids and polyamines. researchgate.net These compounds are part of the vast and structurally diverse group of phenylpropanoid derivatives, which are ubiquitous in the plant kingdom and serve a multitude of ecological functions. nih.gov The study of such compounds is driven by their potential biological activities and the intricate biosynthetic pathways that produce them. uochb.cznih.gov
The investigation of this compound and its derivatives is emblematic of the broader trends in natural product chemistry. Initially, research focused on the isolation and characterization of these molecules from various plant sources. taylorfrancis.com More recently, the field has shifted towards understanding their biosynthesis, ecological roles, and potential applications. This progression has been facilitated by advancements in analytical techniques that allow for the detection and characterization of complex molecules from intricate biological matrices. nih.gov
Historical Perspectives in this compound Discovery and Early Research
The journey into understanding polyamines began as early as 1678 with Anton van Leeuwenhoek's discovery of crystals in human semen, later identified as spermine (B22157) in 1888. uliege.be However, the exploration of their conjugated forms, such as this compound, is a more recent endeavor. The first phenolamide was discovered in the late 1940s, paving the way for the identification of a wide array of structurally diverse compounds within this family across the plant kingdom. researchgate.net
Early research on this compound and related compounds was largely focused on phytochemical analysis. Scientists would extract compounds from plants and use techniques like chromatography to separate and purify individual molecules. researchgate.net The structural elucidation was then carried out using spectroscopic methods. These foundational studies were crucial in establishing the existence and basic chemical architecture of this compound, which consists of a spermine core linked to one or more caffeoyl groups.
Current Research Paradigms and Challenges for this compound Investigations
Modern research into this compound is characterized by a multi-faceted approach that integrates metabolomics, molecular biology, and advanced analytical chemistry. The advent of "omics" technologies, particularly metabolomics, has revolutionized the study of natural products. frontiersin.org These approaches allow for the comprehensive analysis of all metabolites within an organism, providing a snapshot of its biochemical state.
A significant challenge in this compound research is the inherent complexity of its analysis. The presence of cis-trans isomers of the hydroxycinnamic acid moiety and multiple positional isomers of the polyamine conjugation makes identification and quantification difficult. uliege.be High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has become an indispensable tool for tackling this complexity, enabling the separation and identification of various isomers. uliege.be
Furthermore, understanding the biosynthesis of this compound presents another research frontier. Identifying the specific enzymes and regulatory genes involved in its formation is a key area of investigation. researchgate.net For instance, research on related compounds like caffeoylquinic acids has identified specific enzymes and transcription factors that regulate their production. frontiersin.org Similar approaches are being applied to unravel the biosynthetic pathway of this compound.
The synthesis of this compound and its analogs is also a significant area of current research. The limited availability of these compounds from natural sources has driven chemists to develop synthetic routes to produce them in larger quantities for further biological evaluation. eurekaselect.com
Below is a table summarizing some of the analytical techniques used in the study of this compound and related compounds:
| Analytical Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures of phenolamides from plant extracts. researchgate.net |
| Mass Spectrometry (MS) | Identification and structural elucidation based on mass-to-charge ratio. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of purified compounds. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of the compound's building blocks. researchgate.net |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Faster and higher resolution separation of isomers. nih.gov |
Properties
Molecular Formula |
C₁₉H₃₂N₄O₃ |
|---|---|
Molecular Weight |
364.48 |
Synonyms |
(E)-N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)-3-(3,4-dihydroxyphenyl)acrylamide) |
Origin of Product |
United States |
Occurrence and Distribution Research of Caffeoylspermine
Plant Kingdom Investigations of Caffeoylspermine Presence
Investigations into the natural occurrence of this compound and its close chemical relatives have primarily centered on the plant kingdom, with significant findings in a few specific botanical families.
The most significant research has identified this compound-related compounds, specifically bis(dihydrocaffeoyl)spermine isomers, within the Solanaceae family. researchgate.net Initially, these compounds were found in the Chinese medicinal plant, Lycium chinense. researchgate.net Subsequent metabolomic profiling of potato (Solanum tuberosum), a major food crop also in the Solanaceae family, led to the surprising discovery of these complex phenolic amides. researchgate.net
Further screening has confirmed their presence in other species within the same family, including tomato (Lycopersicon esculentum) and Nicotiana sylvestris. researchgate.net Conversely, targeted searches in plants from other families, such as Arabidopsis thaliana (Brassicaceae) and Beta vulgaris (Amaranthaceae), did not detect these specific compounds, suggesting their distribution may be concentrated within Solanaceae. researchgate.net
| Family | Species | Common Name | Status | Reference |
|---|---|---|---|---|
| Solanaceae | Lycium chinense | Chinese Wolfberry | Present | researchgate.net |
| Solanaceae | Solanum tuberosum | Potato | Present | researchgate.net |
| Solanaceae | Lycopersicon esculentum | Tomato | Present | researchgate.net |
| Solanaceae | Nicotiana sylvestris | Woodland Tobacco | Present | researchgate.net |
| Brassicaceae | Arabidopsis thaliana | Thale Cress | Not Detected | researchgate.net |
| Amaranthaceae | Beta vulgaris | Beet | Not Detected | researchgate.net |
Within the plants where this compound-related compounds have been found, their distribution is not uniform across different tissues. In Solanum tuberosum, these compounds were specifically detected during the metabolic profiling of tubers . researchgate.net The concentration of related caffeic acid compounds in potato tubers shows a distinct gradient, with approximately 50% being located in the peel and the immediately adjoining tissue. researchgate.net This suggests that the biosynthesis or storage of these amides is localized to specific regions within the storage organ. Studies on other alkaloids in potato plants have also shown tissue-specific accumulation, with the highest concentrations often found in sprouts, flowers, and young leaves, indicating that different parts of the plant maintain distinct metabolic profiles. researchgate.net
| Species | Tissue | Finding | Reference |
|---|---|---|---|
| Solanum tuberosum (Potato) | Tuber | Present | researchgate.net |
| Solanum tuberosum (Potato) | Tuber Peel & Adjoining Tissue | High concentration of related caffeic acid compounds | researchgate.net |
Currently, there is limited specific research available that details the accumulation of this compound at different developmental stages of plants. However, studies on related metabolites in the Solanaceae family provide a basis for expected trends. For instance, the accumulation of various polyphenols and phenolic acids in the fruits of several Solanum species has been shown to be dependent on the stage of ripening, with the content of phenolic acids generally increasing as the fruits ripen. mdpi.com Similarly, the levels of polyamines like spermidine (B129725) and spermine (B22157), which are precursors to this compound, are known to change significantly during the maturation and ripening of tomato fruits. frontiersin.orgfrontiersin.org In general, the biosynthesis of secondary metabolites is a dynamic process, with concentrations fluctuating in response to developmental cues and environmental stimuli. nih.gov Further research is required to specifically map the accumulation pattern of this compound through the life cycle of plants like Solanum tuberosum or Lycium chinense.
Microbial Production and Occurrence Research
While spermine and spermidine alkaloids are known to be distributed in bacteria, there is currently no significant scientific literature reporting the natural occurrence or microbial production of this compound specifically. researchgate.net Research into the microbial biosynthesis of related compounds has focused on precursors. For example, microbial cell factories have been engineered to produce caffeic acid from glucose or tyrosine. nih.gov However, the enzymatic conjugation of caffeic acid to spermine to form this compound has not been documented as a natural microbial process.
Environmental and Ecological Research on this compound Distribution
Direct research on the environmental distribution of this compound in ecosystems (e.g., in soil or water) is not available. However, the ecological function of the broader class of hydroxycinnamic acid amides (HCAAs) provides strong insight into its likely distribution pattern in response to environmental pressures.
HCAAs are widely accepted as integral components of plant defense responses. frontiersin.orgresearchgate.netcdnsciencepub.com Their accumulation is often induced in response to biotic stresses such as pathogen attack and wounding. frontiersin.orgresearchgate.net Research has shown that HCAAs can be transported to the plant cell wall, where they polymerize to create a reinforced barrier that reduces cell wall digestibility and impedes pathogen invasion. researchgate.netfrontiersin.org Furthermore, the spermine component of this compound is itself a key signaling molecule in plant defense, known to elicit protective responses against both biotic and abiotic stresses. frontiersin.orgnih.govnih.gov
Therefore, the distribution of this compound in an ecological context is likely not uniform but is instead highly localized and induced. Its concentration would be expected to be highest in plants or plant tissues that are actively responding to challenges from pathogens, herbivores, or other environmental stressors. frontiersin.org This induced accumulation as part of the plant's immune response is a key factor governing its ecological distribution. frontiersin.org
Biosynthesis and Metabolic Pathway Research of Caffeoylspermine
Precursor Identification and Elucidation of Biosynthetic Building Blocks
The molecular structure of caffeoylspermine is an assembly of two distinct biosynthetic building blocks: a caffeoyl group derived from the phenylpropanoid pathway and a spermine (B22157) backbone from the polyamine pathway. researchgate.nettandfonline.com The elucidation of these precursors is fundamental to understanding the entire metabolic route.
The caffeoyl moiety originates from the amino acid L-phenylalanine. frontiersin.org Through the general phenylpropanoid pathway, phenylalanine is converted into various hydroxycinnamic acids. mdpi.com Key steps include the deamination of phenylalanine to form cinnamic acid, followed by hydroxylations to produce p-coumaric acid and subsequently caffeic acid. nih.govmdpi.com For conjugation to occur, caffeic acid must be activated to a high-energy thioester, typically caffeoyl-CoA , by the enzyme 4-coumaroyl-CoA ligase (4CL). nih.gov This activated form serves as the acyl donor in the final biosynthetic step.
The spermine backbone is synthesized via the polyamine pathway. researchgate.netmdpi.com This pathway begins with precursors like arginine or ornithine, which are decarboxylated to form the diamine putrescine. mdpi.com Spermidine (B129725) is then synthesized from putrescine through the addition of an aminopropyl group, which is donated by decarboxylated S-adenosylmethionine (dcSAM). researchgate.netmdpi.com In a subsequent, similar reaction, another aminopropyl group is added to spermidine to form spermine, the direct polyamine precursor for this compound synthesis. researchgate.netmdpi.com The synthesis of both the phenolic acid and the polyamine precursors is crucial for the final production of this compound. researchgate.net
Table 1: Primary Biosynthetic Precursors of this compound
| Final Conjugate | Precursor Moiety | Metabolic Pathway | Key Building Block | Activated Form (Acyl Donor) |
| This compound | Caffeoyl Group | Phenylpropanoid Pathway | Caffeic Acid | Caffeoyl-CoA |
| This compound | Spermine Backbone | Polyamine Pathway | Spermine | Not Applicable (Acyl Acceptor) |
Metabolic Flux Analysis in this compound Biosynthesis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells, often by tracking the flow of stable isotope-labeled precursors. mpg.de It provides a quantitative understanding of how cells allocate resources between competing metabolic branches.
Comparative Biosynthetic Research across Species
Comparative studies across different plant species reveal the evolutionary diversity of phenolamide biosynthesis. While the conjugation of hydroxycinnamic acids to putrescine and spermidine is widespread, the ability to synthesize spermine conjugates like this compound is more restricted, highlighting specific evolutionary events. researchgate.netresearchgate.net
A striking example is found within the Solanum genus. The wild species Solanum richardii accumulates significant amounts of N-caffeoylspermine and N-feruloylspermine in its fruit, driven by a highly expressed SpmHT gene. researchgate.net In contrast, its close relative, the cultivated eggplant (Solanum melongena), and other wild relatives lack these compounds. Correspondingly, the SpmHT gene is barely detected in these species, indicating that the capacity for spermine acylation is a specialized trait that is not universally present even among closely related species. researchgate.net
However, this compound is not unique to the Solanum genus. It has also been identified in other diverse species, such as coffee (Coffea spp.), indicating that the biosynthetic machinery for its production has evolved independently in different plant lineages. unibo.it This comparative research underscores that while the precursor pathways are highly conserved, the evolution of specific acyltransferase enzymes with novel substrate specificities, like SpmHT, is a key driver of metabolic diversification in plants. frontiersin.org
Table 3: Comparative Presence of Spermine Conjugate Biosynthesis
| Species | Presence of this compound/Related Conjugates | Key Enzyme Status | Reference |
| Solanum richardii | Abundant in fruit and flowers | Spermine Hydroxycinnamoyl Transferase (SpmHT) gene is highly expressed. | researchgate.net |
| Solanum melongena (Eggplant) | Not detected | SpmHT gene expression is negligible or absent. | researchgate.net |
| Nicotiana spp. (Tobacco) | Primarily produces putrescine and spermidine conjugates. Spermine conjugates are not major products. | Possesses well-characterized putrescine and spermidine transferases (AT1, DH29). | nih.govplos.org |
| Coffea spp. (Coffee) | Present | Biosynthetic pathway and specific enzymes are subjects of ongoing research. | unibo.it |
Mechanistic Investigations of Caffeoylspermine S Biological Activities Focusing on in Vitro and Molecular Levels
Cellular and Subcellular Target Identification Research
Research aimed at pinpointing the specific cellular and subcellular binding sites of caffeoylspermine is in the preliminary stages. The identification of direct molecular targets is crucial for understanding a compound's mechanism of action. uliege.be Methodologies for target identification often involve affinity chromatography, activity-based protein profiling (ABPP), or computational modeling to predict interactions within the cellular environment. mdpi.com
A study on the chemical constituents of Lycium barbarum (wolfberry) utilized a target cell-based screening method with L02 cells to identify potentially bioactive components from fruit extracts. mdpi.com While this study identified 14 potential bioactive compounds, and noted the high concentration of dithis compound isomers in the root barks, specific subcellular targets for this compound itself were not detailed. mdpi.com The lipophilic nature of the caffeoyl groups combined with the cationic polyamine backbone suggests potential interactions with cell membranes and negatively charged macromolecules like DNA and certain proteins. However, definitive experimental evidence identifying the precise organelle or protein targets for this compound remains to be elucidated through further research.
Molecular Interactions and Binding Studies
The study of molecular interactions involves characterizing the non-covalent bonds (such as hydrogen bonds, hydrophobic interactions, and ionic bonds) between a ligand like this compound and its biological target. researchgate.net These interactions determine the binding affinity and specificity of the compound. Techniques like molecular docking and surface plasmon resonance (SPR) are commonly employed for these investigations.
While direct molecular binding studies for this compound are not extensively documented, research on structurally similar dicaffeoylspermidine derivatives from wolfberry provides valuable insights. For instance, molecular docking simulations of lycibarbarspermidines A and D with the enzyme Cytochrome P450 46A1 (CYP46A1) revealed excellent orientation within the active site. researchgate.net These interactions were stabilized by water-hydrogen bonds near the enzyme's heme group. researchgate.net Given the structural similarities, it can be hypothesized that this compound may also engage with protein targets through hydrogen bonding via its catechol hydroxyl groups and amide linkages, as well as hydrophobic interactions from the aromatic rings. However, specific binding constants (Kd) and detailed interaction maps for this compound require dedicated experimental validation.
Signal Transduction Pathway Modulation Research
Signal transduction pathways are cascades of molecular events that govern cellular responses to external stimuli, including growth, differentiation, and inflammation. ontosight.ainih.gov Investigating how a compound modulates these pathways is key to understanding its pharmacological effects.
Research into the specific effects of this compound on signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), NF-κB, or PI3K/Akt pathways is limited. However, studies on related natural products offer a framework for potential mechanisms. For example, other phenolamides have been shown to regulate the MAPK pathway. mdpi.com Zeaxanthin-rich extracts, also from Lycium barbarum, have been found to selectively modulate the p38 MAPK pathway. researchgate.net The anti-inflammatory properties observed in the broader class of caffeoyl polyamines suggest a likely interaction with inflammatory signaling pathways like NF-κB, which is a central regulator of inflammation. researchgate.netresearchgate.net Direct evidence from in vitro studies using purified this compound is needed to confirm its specific modulatory role on these critical cellular pathways.
Gene Expression and Proteomic Profiling Studies in Response to this compound
Gene expression profiling and proteomics are powerful high-throughput techniques used to obtain a global view of how cells respond to a specific treatment at the mRNA and protein levels, respectively. wikipedia.orgnih.gov These methods can reveal which cellular processes are impacted by a compound, helping to generate hypotheses about its mechanism of action.
Currently, there are no published studies in the available literature that specifically detail the changes in gene expression or the proteomic profile of cells in response to treatment with purified this compound. Such studies would be invaluable for providing an unbiased, comprehensive understanding of its biological effects. For example, a transcriptomic analysis could identify the upregulation of antioxidant response genes or the downregulation of pro-inflammatory cytokine genes. nih.gov Similarly, a proteomic study could reveal changes in the abundance of key enzymes or structural proteins, offering clues to the compound's cellular targets and pathways. ukbiobank.ac.uk The application of these modern analytical tools is a necessary future step in the investigation of this compound.
Enzyme Modulation and Inhibition Kinetic Research
Many bioactive compounds exert their effects by modulating the activity of specific enzymes. sigmaaldrich.com Kinetic studies determine the nature of this modulation, such as competitive, non-competitive, or mixed inhibition, and quantify its potency through parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). mit.eduwashington.edu
Research has shown that polyamine derivatives containing caffeoyl and coumaroyl groups can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production. researchgate.net While specific kinetic data for this compound is scarce, a study on related compounds from Quercus mongolica bee pollen reported tyrosinase inhibition with IC₅₀ values ranging from 19.5 to 85.8 μM. researchgate.net Another study focusing on dicaffeoylspermidine derivatives from wolfberry identified them as mixed partial competitive inhibitors of the enzyme CYP46A1, with Kᵢ values in the nanomolar range (106 nM and 258 nM for lycibarbarspermidines D and A, respectively). researchgate.net These findings suggest that this compound likely possesses enzyme-inhibitory properties, but detailed kinetic analysis against a panel of enzymes is required to establish its specific targets and potency.
Table 1: Enzyme Inhibition by Related Caffeoyl Polyamines
| Compound Class | Target Enzyme | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Source |
|---|---|---|---|---|
| Caffeoyl/Coumaroyl Polyamine Derivatives | Tyrosinase | Not Specified | 19.5 - 85.8 μM | researchgate.net |
This table presents data for structurally related compounds due to the limited availability of specific kinetic data for this compound.
Oxidative Stress Response Mechanisms Research
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. bbau.ac.inwikipedia.org Bioactive compounds can mitigate oxidative stress by directly scavenging ROS or by upregulating endogenous antioxidant systems, often via the Nrf2 signaling pathway. nih.gov
The antioxidant activity of phenolamides is a well-documented attribute, largely conferred by the phenolic acid moiety. mdpi.com The catechol structure of the caffeoyl group in this compound is a potent hydrogen donor, enabling it to effectively scavenge free radicals. Studies comparing caffeoyl polyamines to caffeic acid have shown that the conjugated forms can exhibit superior antioxidant activity. uliege.be The proposed mechanisms include direct radical scavenging and the potential to upregulate cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. bbau.ac.infrontiersin.org While the general antioxidant potential of this compound is high, specific studies detailing its effect on the Nrf2-antioxidant response element (ARE) pathway and its ability to protect specific cellular components like lipids and DNA from oxidative damage are needed. nih.gov
Inflammatory Pathway Modulation Research
Inflammation is a biological response involving immune cells and signaling molecules like cytokines and chemokines. nih.gov Chronic inflammation is implicated in numerous diseases, and many natural products are investigated for their ability to modulate these inflammatory pathways. ajol.infodovepress.com
The anti-inflammatory potential of caffeoyl polyamines has been suggested in several studies. Research on extracts containing these compounds and on isolated spermidine (B129725) derivatives has demonstrated inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netresearchgate.net The mechanism is believed to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes. dovepress.com A study of Lycium barbarum root bark extract, which contains a high concentration of dithis compound isomers, showed strong antioxidative and cytotoxic activities, which are often linked to anti-inflammatory effects. mdpi.com However, research using purified this compound is necessary to confirm its direct effects on cytokine secretion (e.g., TNF-α, IL-6), the activity of inflammatory enzymes like COX-2, and the modulation of specific signaling cascades in relevant immune cell models.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Caffeic acid |
| This compound |
| Dicaffeoylspermidine |
| Dithis compound |
| Kukoamine B |
| Lycibarbarspermidine A |
| Lycibarbarspermidine D |
| Nitric Oxide |
| Propionyl-dicaffeoylspermidine |
| Rutin |
Cell Cycle Regulation and Apoptosis Pathway Research
The progression of the cell cycle is a tightly controlled process orchestrated by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govnih.gov These complexes regulate transitions through different phases of the cell cycle, such as the G1 to S phase transition, which is critical for DNA replication. mdpi.com Key regulatory proteins, including p53 and the retinoblastoma (Rb) protein, act as crucial checkpoints to halt the cycle in response to cellular stress or DNA damage, preventing uncontrolled proliferation, a hallmark of cancer. nih.govnih.gov
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govwikipedia.org Both pathways converge on the activation of a cascade of proteases called caspases. wikipedia.orgwaset.org Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. waset.orgharvard.edu The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway, with anti-apoptotic members (like Bcl-2 itself) inhibiting and pro-apoptotic members (like Bax and Bak) promoting the release of mitochondrial cytochrome c, a key step in apoptosome formation and caspase-9 activation. wikipedia.orgfrontiersin.orgplos.org The tumor suppressor p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes. thermofisher.com
However, specific studies demonstrating how this compound influences the activity of specific CDKs, the expression or phosphorylation status of p53 or Rb, or the modulation of Bcl-2 family proteins and caspase activation are not currently present in the available scientific literature. Consequently, no data tables detailing these specific interactions can be generated at this time.
Autophagy Pathway Investigations
Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. nih.govfrontiersin.org The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome for degradation and recycling of the contents. redalyc.org A key molecular event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). researchgate.netnovusbio.com This conversion is a widely used marker for monitoring autophagic activity. promega.com
The autophagy machinery involves a number of autophagy-related genes (Atgs). The formation of the autophagosome is initiated by a complex that includes Beclin-1 (the mammalian orthologue of yeast Atg6). nih.govescholarship.org Beclin-1 interacts with several other proteins to regulate the activity of the class III phosphatidylinositol 3-kinase (PI3KC3), which is crucial for the nucleation of the autophagosomal membrane. frontiersin.orgnih.gov The process is complex and can be influenced by various cellular stress signals and pathways. nih.gov
As with cell cycle and apoptosis, there is a deficit of research specifically investigating the role of this compound in the autophagy pathway. There are no available studies that detail whether this compound induces or inhibits autophagy, its effect on the conversion of LC3-I to LC3-II, or its interaction with Beclin-1 and other core autophagy proteins. Therefore, the creation of a data table summarizing the molecular effects of this compound on the autophagy pathway is not feasible based on current scientific knowledge.
Synthetic Strategies and Chemical Derivatization of Caffeoylspermine
Semi-Synthetic Approaches from Natural Precursors
Semi-synthesis involves the use of a naturally occurring compound as a starting material for chemical modification. numberanalytics.com This approach can be advantageous if a structurally related precursor is readily available from natural sources.
In the context of caffeoylspermine, a plausible semi-synthetic route could start from a naturally occurring, partially acylated polyamine. For example, plants are known to contain a variety of phenolamides, including mono-acylated spermines or spermidines. utm.mx A hypothetical semi-synthetic strategy could involve:
Isolation : Extraction and purification of a mono-caffeoylspermine from a plant source.
Selective Acylation : Chemical acylation of the remaining free primary amino group with a second, activated caffeic acid derivative.
Another potential approach could involve the modification of related, more abundant natural phenolamides. For instance, a plant might produce N¹,N¹²-di-feruloylspermine. A semi-synthetic transformation could theoretically involve a demethylation step to convert the feruloyl groups into caffeoyl groups. However, achieving selective demethylation without affecting other parts of the molecule would be a significant chemical challenge. Currently, there are no specific examples in the literature describing the semi-synthesis of this compound from a natural precursor.
Development of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the structural features essential for its biological effects.
Structural modifications of this compound can be categorized by the part of the molecule being altered: the phenolic acid moieties, the polyamine backbone, or the nature of the linker.
Modification of the Phenolic Acyl Group : This is a common strategy to investigate the importance of the catechol (3,4-dihydroxy) system and the α,β-unsaturated double bond.
Varying the Aromatic Substitution : Caffeic acid can be replaced with other hydroxycinnamic acids like p-coumaric acid, ferulic acid, or sinapic acid. oup.comnih.gov
Saturation of the Double Bond : The α,β-unsaturated double bond can be hydrogenated to produce dihydrocaffeoyl derivatives, such as in kukoamine A. nih.gov This modification alters the geometry and electronic properties of the side chains.
Removal of Hydroxyl Groups : Synthesizing analogues with fewer or no hydroxyl groups on the phenyl ring helps to determine their role in activities such as antioxidant effects or hydrogen bonding.
Modification of the Polyamine Backbone : The length and substitution pattern of the polyamine chain can be altered to probe the role of charge distribution and conformation.
Varying Polyamine Length : Spermine (B22157) can be replaced with shorter polyamines like spermidine (B129725) or putrescine, or with longer synthetic polyamines. nih.govoup.com
Introducing Branching : Branched polyamines can be synthesized to create more complex three-dimensional structures. google.com
Modification of Linker : The amide bond can be replaced with other functional groups, although this is less common for simple analogues.
These modifications allow for a detailed exploration of how changes in size, shape, charge, and hydrogen-bonding capacity affect the molecule's interactions with biological targets.
To efficiently explore the chemical space around the this compound structure, combinatorial approaches and library synthesis are employed. Solid-phase synthesis is a particularly powerful technique for this purpose, as it simplifies the purification of intermediates and allows for the parallel synthesis of many compounds. uef.fi
A general approach for creating a library of N-acylated polyamine (NAPA) analogues has been developed. nih.gov This method can be adapted for this compound derivatives and performed in a 96-well plate format for high-throughput synthesis. The library is built on a solid support (e.g., Tentagel-NH₂ macrobeads), and different building blocks (various acyl groups and polyamine-like backbones) can be combined. nih.gov
The table below outlines a representative solid-phase synthesis scheme for a library of N-acylated polyamine amides, demonstrating how diverse building blocks can be combined to generate a large number of unique structures for screening.
| Step | Procedure | Building Block Diversity | Purpose |
|---|---|---|---|
| 1 | Fmoc-protected amino acid coupling to resin | Various amino acids (R1) | Introduce first point of diversity on the backbone |
| 2 | Fmoc deprotection | N/A | Expose amine for next coupling |
| 3 | Acylation with acid chloride | Various acid chlorides (R2) | Introduce diversity on the first N-acyl group |
| 4 | Reduction of amide to secondary amine | N/A | Generate polyamine-like backbone |
| 5 | Acylation of secondary amine | Various acid chlorides (R3, e.g., protected caffeoyl chloride) | Introduce second N-acyl group |
| 6 | Cleavage from resin and deprotection | N/A | Release final library of compounds |
This method allows for the rapid generation of hundreds or thousands of distinct this compound analogues, where the "R" groups can be systematically varied to include different phenolic acids and other functionalities, facilitating the discovery of compounds with optimized properties. nih.gov
Novel Synthetic Methodologies for this compound Scaffolds.
The development of synthetic routes to this compound and its isomers, such as the kukoamines, has been a significant focus of chemical research. These efforts are driven by the need to access larger quantities of these natural products for biological studies and to create structural analogs for structure-activity relationship (SAR) investigations. Novel methodologies have prioritized efficiency, scalability, and selectivity.
A key challenge in synthesizing this compound lies in the selective acylation of the spermine backbone, a polyamine with two primary and two secondary amino groups. Methodologies must carefully control the reaction to ensure the caffeoyl groups are attached to the desired nitrogen atoms, typically the terminal N1 and N14 positions.
Total Synthesis of Kukoamine B
One of the significant achievements in this area is the first total synthesis of kukoamine B bimesylate. researchgate.net This multi-step synthesis was designed for potential large-scale production. researchgate.net
A notable strategy in this synthesis involves the use of cyano groups as precursors to amines. This approach cleverly circumvents the issue of competitive and uncontrolled reactions that can occur when working with the polyamine backbone directly. The streamlined process includes three key transformations:
Aza-Michael Addition: This reaction builds the polyamine framework.
Amidation: This step attaches the acyl groups.
Hydrogenation: The final step reduces the cyano groups to form the required primary amines.
Efficient Synthesis of Kukoamine A and Analogs
A particularly efficient and concise method has been developed for the synthesis of kukoamine A and its analogs. oup.comresearchgate.net This approach is centered on the direct and selective acylation of the primary amino groups (N1 and N14) of the spermine molecule.
The key to this method is the use of pre-activated, isolable succinimidyl cinnamates. oup.com The synthetic sequence is as follows:
Preparation of Activated Esters: Suitably protected cinnamic acid derivatives are activated with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). These succinimidyl 'active' esters are stable and can be isolated. researchgate.net
Selective Acylation: The activated ester is then reacted with spermine. The reaction conditions are controlled to favor the acylation of the more reactive primary amines over the secondary amines. oup.comresearchgate.net
Deprotection/Hydrogenation: The final step involves the removal of any protecting groups, often through catalytic hydrogenation, which also reduces the cinnamoyl double bond to yield the dihydrocaffeoyl structure found in kukoamine A. oup.comresearchgate.net
This methodology is highly valuable as it allows for the rapid generation of various analogs by simply changing the aromatic aldehyde used in the initial Wittig reaction to prepare the cinnamic acid derivative. oup.com
General and Emerging Strategies
The synthesis of polyamine alkaloids is an active area of research, with several modern techniques being applied. While not all have been specifically used for open-chain this compound, they represent the state-of-the-art in the field. For instance, solid-phase synthesis using strategies like the o-nitrobenzenesulfonyl (Ns) protecting group has been employed for the preparation of polyamine derivatives, offering advantages in purification and automation. researchgate.net For more complex, macrocyclic spermine alkaloids, advanced catalytic methods such as ring-closing metathesis and iron-catalyzed cross-coupling are being utilized to construct the molecular architecture efficiently. nih.gov These catalysis-based approaches emphasize step economy and stereochemical control, principles that are increasingly being applied to the synthesis of all complex natural products. nih.govbeilstein-journals.org
| Synthetic Strategy | Target Compound(s) | Key Reactions/Features | Starting Materials | Reference(s) |
| Cyano-Group Precursor | Kukoamine B | Aza-Michael addition, Amidation, Hydrogenation | 1,4-diaminobutane dihydrochloride | researchgate.net |
| Activated Ester Acylation | Kukoamine A & Analogs | Selective acylation with isolable succinimidyl cinnamates | Spermine, Aromatic Aldehydes | oup.comresearchgate.net |
| Patented Method | Kukoamine B Analogs | Addition of acrylonitrile (B1666552) to putrescine, Amidation | Putrescine, Acrylonitrile | google.com |
| Solid-Phase Synthesis | Polyamine Derivatives | Use of o-nitrobenzenesulfonyl (Ns) protecting group | Resin-bound amines | researchgate.net |
Analytical Methodologies for Caffeoylspermine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental laboratory technique for the separation of mixtures. mdpi.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. mdpi.comclariant.com For polyamine conjugates like caffeoylspermine, which are often present in low concentrations alongside a multitude of other metabolites, chromatographic separation is an indispensable first step before detection and quantification. nih.govspringernature.com The most commonly employed techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC), each offering distinct advantages for the analysis of these complex molecules. nih.govuliege.beresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyamine conjugates due to its high resolution, accuracy, and applicability to a wide range of non-volatile and thermally unstable compounds. nih.govtorontech.com It is extensively used to separate, identify, and quantify compounds like this compound from complex mixtures such as plant extracts. torontech.comnih.gov The method separates components as they are transported by a liquid mobile phase through a column packed with a solid stationary phase. torontech.com
In the context of this compound and related HCAAs, reverse-phase HPLC is the most common approach. nih.govspringernature.com Ultra-High-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle sizes in the column, leading to significantly faster analysis times and improved resolution. up.ac.za
A typical HPLC method for analyzing this compound involves:
Sample Preparation: Extraction from the biological matrix (e.g., plant leaves) using a suitable solvent, often a mixture of methanol (B129727), water, and an acid to ensure stability and solubility. nih.govspringernature.com
Chromatographic Separation: Injection of the extract into the HPLC system. A gradient elution is commonly used, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. nih.govnih.gov
Detection: As the separated compounds elute from the column, they are detected. While UV detectors can be used, mass spectrometry is preferred for its higher sensitivity and specificity. nih.govspringernature.com
The table below summarizes typical parameters used in HPLC methods for the analysis of related polyamine conjugates.
| Parameter | Typical Conditions | Source(s) |
| Column | C18 reverse-phase (e.g., Kinetex, Sunfire™, ACQUITY UPLC BEH) | nih.govnih.govup.ac.zanih.gov |
| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | nih.govmdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govmdpi.com |
| Column Temperature | Maintained at a constant temperature, e.g., 26-40°C | nih.goveuropeanreview.org |
| Detection | Diode-Array Detector (DAD) or, more commonly, Mass Spectrometry (MS) | nih.govmeasurlabs.com |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a chemical derivatization step is mandatory to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.netresearchgate.net
The development of a GC method for this compound involves several key considerations:
Analyte Knowledge: Understanding the chemical properties of this compound is the first step. Its multiple amine and hydroxyl groups make it highly polar and non-volatile.
Derivatization: This is the most critical step. The primary and secondary amine groups, as well as the hydroxyl groups of the caffeoyl moiety, must be converted into less polar, more volatile derivatives. Common derivatization reagents for polyamines include alkyl chloroformates or silylating agents. This process not only improves volatility but also enhances chromatographic properties and detection sensitivity. researchgate.net
Column Selection: The choice of the GC column's stationary phase is based on the "like dissolves like" principle. saiflucknow.org For the derivatized, less polar this compound, a non-polar or mid-polar stationary phase, such as one based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), is typically chosen. saiflucknow.org
Optimization of Conditions: This involves optimizing the oven temperature program, carrier gas flow rate (e.g., helium), and injector and detector temperatures to achieve good separation (resolution) of the analyte from other components in the sample in a reasonable timeframe. mdpi.com
Detection: A Flame Ionization Detector (FID) can be used for quantification, but coupling the GC to a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the derivatized analyte. nih.gov
While HPLC is generally preferred for large, complex molecules like this compound, GC-MS can be a valuable supplementary technique, especially when comprehensive metabolic profiling is required. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. springernature.comnih.gov It is a powerful alternative to HPLC and GC, offering advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net
For the analysis of this compound, which is a polycationic molecule at low pH due to its spermine (B22157) backbone, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a buffer-filled capillary. However, direct UV detection can be challenging due to the low concentrations of these compounds in natural sources. nih.govspringernature.com
To enhance sensitivity and selectivity, several strategies are employed:
Derivatization: Similar to GC, derivatization can be used to attach a chromophore or fluorophore to the this compound molecule. Reagents like salicylaldehyde-5-sulfonate can react with the amine groups, allowing for sensitive UV absorbance or laser-induced fluorescence (LIF) detection. springernature.comnih.govrsc.orgdntb.gov.ua This derivatization can also alter the charge of the molecule, which can be used to optimize the separation. rsc.org
Coupling to Mass Spectrometry (CE-MS): The most powerful approach is coupling CE directly to a mass spectrometer. This combines the high separation efficiency of CE with the sensitive and specific detection of MS, allowing for confident identification and quantification of underivatized this compound.
CE is particularly well-suited for analyzing charged species and can be a valuable tool in the comprehensive analysis of polyamines and their conjugates in various biological systems. nih.govresearchgate.net
Mass Spectrometry (MS) in this compound Characterization
Mass Spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. nih.govcurrenta.de It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.comlibretexts.org When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and specific tool for both identifying and quantifying molecules in complex mixtures. mdpi.comcurrenta.de Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used for molecules like this compound, as they can ionize the molecule with minimal fragmentation, allowing for the determination of its molecular weight. currenta.deacdlabs.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of polyamine conjugates like this compound in plant extracts. nih.govspringernature.comoup.comnih.gov This hyphenated technique offers unparalleled specificity and sensitivity, often eliminating the need for derivatization. uliege.beresearchgate.net
The process involves:
LC Separation: The sample extract is first separated using HPLC or UPLC as described in section 6.1.1. oup.comnih.gov
Ionization: As components elute from the LC column, they enter the mass spectrometer's ion source (typically ESI), where they are converted into gas-phase ions.
MS/MS Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are analyzed in the second mass analyzer. mdpi.com
This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. This allows for accurate quantification even in the presence of co-eluting compounds with the same molecular weight. nih.govspringernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but as noted previously, it requires a derivatization step. researchgate.net While LC-MS/MS is more direct for this compound, GC-MS is a robust technique for broader metabolomic studies that include a wide range of volatile and semi-volatile compounds. torontech.com
The table below outlines typical MS/MS parameters used for the analysis of related polyamine conjugates.
| Parameter | Description | Example | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for polyamines. | ESI+ | researchgate.netcurrenta.de |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated molecular ion selected for fragmentation. | For this compound: m/z 503.3 | N/A |
| Product Ions | Specific fragment ions generated from the precursor ion that are used for identification and quantification. | Fragments corresponding to the spermine backbone and the caffeoyl moiety. | researchgate.net |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for each specific precursor-to-product ion transition. | N/A |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial identification and structural elucidation of unknown compounds like this compound. mdpi.comcurrenta.de Unlike standard mass spectrometers, HRMS instruments (such as Q-TOF or Orbitrap) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). currenta.debioanalysis-zone.com
This high mass accuracy allows for the unambiguous determination of a compound's elemental formula. researchgate.netcurrenta.de For example, while two different compounds might have the same nominal mass, their exact masses will differ based on their elemental composition, a distinction only HRMS can make. bioanalysis-zone.com
For structural elucidation, HRMS is combined with fragmentation analysis (MS/MS). mdpi.comcurrenta.de
Accurate Mass of Precursor Ion: First, the exact mass of the molecular ion is determined, which yields the elemental formula.
Accurate Mass of Fragment Ions: The molecular ion is then fragmented, and the exact masses of the resulting product ions are measured. By analyzing the mass differences between the precursor and product ions, researchers can deduce the structures of the fragments and piece together the structure of the original molecule. currenta.de The fragmentation pattern of a molecule is reproducible and provides a "fingerprint" that contains valuable information about its chemical structure. libretexts.orgacdlabs.comlibretexts.org For this compound, fragmentation would be expected to occur at the amide bonds and along the polyamine backbone, yielding characteristic fragments of the caffeoyl group and the spermine moiety. researchgate.net
This combination of accurate mass measurement for both precursor and product ions provides a very high level of confidence in the identification of a compound, even without a pure analytical standard, making HRMS an essential technique in natural product discovery. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. The process of assigning the structure of this compound involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mestrelab.comscivisionpub.com
1D NMR Spectra (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, this spectrum would show distinct signals for the aromatic protons of the two caffeoyl groups, the vinylic protons of the propenoic acid chain, and the various methylene (B1212753) (-CH₂-) protons of the spermine backbone. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Due to the molecule's symmetry, the two caffeoyl moieties are chemically equivalent, simplifying the spectra.
2D NMR Spectra for Connectivity: While 1D spectra provide initial data, 2D NMR is crucial for assembling the complete molecular structure. mestrelab.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton networks within the caffeoyl groups and along the aliphatic chains of the spermine backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons. For example, the aromatic protons of the caffeoyl group would be correlated to their corresponding aromatic carbons. oregonspuds.com
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for establishing the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, HMBC would show correlations between the carbonyl carbon of each caffeoyl group and the protons on the terminal methylene groups (C-1 and C-12) of the spermine backbone, confirming the amide bond linkages at the N¹ and N¹² positions.
By combining the information from these experiments, a complete and unambiguous assignment of the structure of N¹,N¹²-bis(caffeoyl)spermine can be achieved.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Based on data for spermine oregonspuds.com and typical values for trans-caffeoyl moieties)
Spectrophotometric and Fluorometric Methods for Detection
Spectrophotometric and fluorometric methods are fundamental for the detection and quantification of analytes. researcher.life These techniques are valued for their speed, simplicity, and sensitivity. nih.gov
Spectrophotometry: This technique is based on measuring the absorption of light by a compound at a specific wavelength. nih.gov The caffeoyl groups in this compound contain a conjugated system of double bonds, which acts as a chromophore, absorbing light in the ultraviolet (UV) region. Research involving the analysis of potato peel extracts has utilized a detection wavelength of 320 nm to monitor for this compound during chromatographic separation. plos.org The amount of light absorbed at this wavelength is directly proportional to the concentration of the compound in the sample, allowing for quantification when compared against a standard curve.
Fluorometry: Fluorometric methods measure the light emitted from a compound after it has absorbed light. researchgate.net These methods are often more sensitive and selective than spectrophotometry. researchgate.net The technique relies on exciting a molecule at one wavelength and detecting the emitted light at a longer wavelength. mdpi.com While specific excitation and emission wavelengths for this compound are not widely documented, the phenolic ring system of the caffeoyl moiety suggests it may possess native fluorescence. If the native fluorescence is weak, derivatization with a fluorescent tag could be employed to enhance detection sensitivity.
Table 2: Optical Methods for this compound Detection
Sample Preparation and Extraction Method Optimization for this compound
The effective extraction of this compound from its natural source, typically plant matter, is a critical first step that dictates the success of all subsequent analysis. The goal is to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances. Optimization often involves modern techniques like Ultrasound-Assisted Extraction (UAE) followed by a purification step such as Solid-Phase Extraction (SPE).
Ultrasound-Assisted Extraction (UAE): UAE is an efficient and green extraction technique that uses the energy of ultrasonic waves to enhance mass transfer and disrupt plant cell walls, facilitating the release of bioactive compounds. It offers advantages over conventional methods, such as reduced extraction time and lower solvent consumption at relatively low temperatures, which helps prevent thermal degradation of the analyte. The optimization of UAE for phenolic amides like this compound involves adjusting several key parameters.
Optimization of Extraction Parameters:
Solvent System: The choice of solvent is paramount. Due to the polar nature of the caffeoyl groups and the polyamine backbone, mixtures of ethanol (B145695) and water are highly effective. Studies on related phenolic compounds show optimal extraction with ethanol concentrations between 50% and 71% (v/v).
Temperature: Increasing temperature generally improves solvent diffusivity and compound solubility. However, excessively high temperatures can cause degradation. For UAE of phenolics, optimal temperatures are often found in the range of 40°C to 60°C.
Time: Extraction yield increases with time up to a certain point, after which it plateaus. Optimized UAE times are typically short, often between 20 and 30 minutes.
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material enhances the concentration gradient, promoting extraction. Ratios of 20:1 to 40:1 (mL/g) are commonly employed.
Ultrasonic Power: Higher power can increase extraction efficiency, but excessive power may degrade the target compounds. An optimal power level, often between 40% and 60% of the maximum, must be determined experimentally.
Sample Cleanup using Solid-Phase Extraction (SPE): After initial extraction, the crude extract is often complex. SPE is a vital cleanup technique used to isolate and concentrate the target analyte. Given that this compound has multiple basic nitrogen atoms from its spermine backbone, a Strong Cation Exchange (SCX) SPE cartridge is particularly suitable. In this method, the acidic extract is loaded onto the SCX sorbent. The positively charged this compound is retained, while neutral and acidic impurities are washed away. The purified compound is then eluted using a basic solvent (e.g., methanol with ammonia).
Table 3: Parameter Optimization for Ultrasound-Assisted Extraction of this compound
Table of Mentioned Compounds
Structure Activity Relationship Sar Studies of Caffeoylspermine and Its Analogues
Identification of Pharmacophoric Elements within Caffeoylspermine Structure
A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govresearchgate.net For this compound and its analogues, the pharmacophore model is generally characterized by a combination of hydrogen bond donors and acceptors, hydrophobic regions, and positively charged centers, all arranged in a specific three-dimensional orientation. researchgate.netdovepress.com
The core structure of this compound consists of a central polyamine (spermine) backbone flanked by two caffeoyl moieties. The key pharmacophoric features can be broken down as follows:
Caffeoyl Groups: The catechol rings (3,4-dihydroxybenzene) within the caffeoyl groups are crucial. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins. ingentaconnect.com The aromatic rings themselves contribute to hydrophobic and π-π stacking interactions. frontiersin.org
Polyamine Backbone: The spermine (B22157) portion of the molecule contains secondary and primary amine groups. At physiological pH, these amines are protonated, resulting in positive charges that can form strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface of target proteins. researchgate.netnih.gov The length and flexibility of this polyamine chain are also critical for correctly positioning the caffeoyl groups for optimal binding. mdpi.com
Studies on related compounds, such as fusidic acid derivatives, have shown that a pharmacophore model can be successfully built based on features like hydrophobic centers, hydrogen bond acceptors, and a negative electron center, which can then be used to design and predict the activity of new derivatives. frontiersin.org For instance, a pharmacophore model for fusidic acid derivatives identified six hydrophobic centers, two hydrogen bond acceptor centers, and a negative electron center as key features for antibacterial activity. frontiersin.org While a specific, universally accepted pharmacophore model for this compound is still under development, these general principles guide the understanding of its biological activity.
Impact of Specific Functional Group Modifications on Biological Activities
Modifying the functional groups on the this compound scaffold is a key strategy to probe its SAR and develop analogues with improved properties. acs.orgresearchgate.net The primary targets for modification are the caffeoyl moieties and the polyamine backbone.
Modifications of the Caffeoyl Groups:
Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are critical. For example, in a study of curcumin (B1669340) analogues, modifications to the phenolic hydroxyl groups significantly impacted their antioxidant and cytotoxic activities. nih.gov For dicaffeoylspermidine derivatives, the presence of the catechol structure is often linked to their antioxidant properties. The substitution or removal of these hydroxyl groups can drastically alter activity.
Methylation/Acetylation: Methylation or acetylation of the phenolic hydroxyl groups can have varied effects. In some cases, it can increase metabolic stability and cell permeability by reducing polarity. However, it can also diminish biological activity if the free hydroxyls are essential for target interaction. For instance, acetylation of the hydroxyl groups on quinic acid derivatives was found to reduce their NF-κB inhibitory activity. nih.gov
Substitution on the Aromatic Ring: Introducing different substituents (e.g., halogens, nitro groups) onto the aromatic ring can modulate the electronic properties and steric profile of the molecule, leading to changes in binding affinity and selectivity. mdpi.com
Modifications of the Polyamine Backbone:
Length of the Polyamine Chain: The length of the polyamine chain (e.g., putrescine, spermidine (B129725), spermine) influences the distance and orientation between the two caffeoyl groups. This can significantly affect how the molecule fits into a binding pocket. Studies on naphthalimide-polyamine conjugates have shown that increasing the length and the number of nitrogen atoms in the polyamine chain can enhance the DNA binding constant. mdpi.com
Alkylation of Amine Groups: N,N'-bis(ethyl)polyamines have shown significant antitumor activity, demonstrating that substitution on the nitrogen atoms can lead to potent biological effects, including the induction of apoptosis. nih.gov
Data from Related Compound Studies:
| Compound/Derivative Class | Modification | Impact on Biological Activity | Reference |
| Quinic Acid Derivatives | Amide substitution at the carboxylic acid position | Potent inhibition of NF-κB | nih.gov |
| Quinic Acid Derivatives | Acetylation of hydroxyl groups | Reduced NF-κB inhibitory activity | nih.gov |
| Curcumin Analogues | Modification of phenolic hydroxyls | Altered antioxidant and cytotoxic effects | nih.gov |
| Naphthalimide-Polyamine Conjugates | Increased length of polyamine chain | Enhanced DNA binding constant | mdpi.com |
| Bis(ethyl)polyamines | N,N'-bis(ethyl) substitution | Potent antitumor activity | nih.gov |
These examples from related compound classes highlight the sensitivity of biological activity to even minor structural modifications and underscore the importance of systematic functional group alterations in SAR studies.
Conformational Analysis and its Relation to Molecular Interactions
The three-dimensional conformation of this compound and its analogues is a determining factor in their ability to bind to biological targets. dovepress.com Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore crucial for understanding their molecular interactions. researchgate.net
The flexibility of the polyamine backbone allows this compound to adopt various conformations. This flexibility is essential for the molecule to orient its pharmacophoric elements—the two caffeoyl groups and the charged amino groups—into a geometry that is complementary to the binding site of a target protein. researchgate.netnih.gov The interaction between a polyamine and a protein can involve:
Electrostatic Interactions: The positively charged amino groups of the polyamine chain can interact with negatively charged amino acid residues on the protein surface. researchgate.net
Hydrogen Bonding: The hydroxyl groups of the caffeoyl moieties and the amide linkages can form hydrogen bonds with the protein. ingentaconnect.com
Hydrophobic Interactions: The aromatic rings of the caffeoyl groups can engage in hydrophobic interactions with nonpolar pockets on the protein. acs.org
Studies on the binding of polyamine analogues to proteins like human serum albumin (HSA) and bovine serum albumin (BSA) have shown that these interactions can induce conformational changes in the protein. acs.orgnih.gov For example, the binding of polyamine analogues to HSA led to a reduction in the α-helix content and an increase in the β-sheet structure, indicating a partial unfolding of the protein. nih.gov The strength of these interactions and the extent of conformational change are dependent on the structure of the polyamine analogue. For instance, biogenic polyamines like spermine and spermidine generally form stronger complexes with BSA than synthetic analogues. acs.org
Computational Chemistry Approaches in SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and SAR studies. researchgate.netjpionline.org These methods allow for the rapid screening of large virtual libraries of compounds and the prediction of their biological activities, thereby saving time and resources compared to traditional experimental approaches. nih.govfortunejournals.com
Several computational techniques are employed in the SAR analysis of this compound and its analogues:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. jpionline.orgnih.gov By calculating a docking score, which estimates the binding affinity, researchers can rank different analogues and prioritize them for synthesis and experimental testing. researchgate.netmdpi.com For example, molecular docking studies of dicaffeoylspermidine derivatives with the enzyme CYP46A1 revealed that potent inhibitors adopted an excellent orientation within the active site, forming key hydrogen bonds. ingentaconnect.combenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. vietnamjournal.ru By identifying relevant molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of new, unsynthesized analogues. frontiersin.orgvietnamjournal.ru For instance, a QSAR model for indomethacin (B1671933) derivatives was developed to predict their anti-inflammatory activity based on various physicochemical and molecular properties. vietnamjournal.ru
Pharmacophore Modeling: As discussed earlier, computational tools can generate 3D pharmacophore models from a set of active ligands. researchgate.netresearchgate.netugm.ac.idnih.gov These models can then be used as 3D queries to search large chemical databases for novel compounds that match the required pharmacophoric features. dovepress.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the analysis of conformational changes. mdpi.com This can provide deeper insights into the binding mechanism that static docking models may miss.
Table of Computational Approaches in SAR:
| Computational Method | Application in SAR | Example from Related Studies | Reference |
| Molecular Docking | Predicts binding mode and affinity of analogues | Docking of dicaffeoylspermidine derivatives into CYP46A1 active site. | ingentaconnect.combenthamdirect.com |
| QSAR | Predicts biological activity based on structural descriptors | Modeling of indomethacin derivatives' anti-inflammatory activity. | vietnamjournal.ru |
| Pharmacophore Modeling | Identifies essential features for activity and screens for new hits | Generation of a pharmacophore model for fusidic acid derivatives to guide design. | frontiersin.org |
| Molecular Dynamics | Assesses stability and conformational changes of the complex | Used to analyze the interaction of brassinosteroid analogs with their receptor. | mdpi.com |
These computational approaches, often used in combination, provide a powerful platform for rational drug design, enabling the systematic exploration of the SAR of this compound and the design of novel, more effective analogues.
Design Principles for Novel this compound-Based Scaffolds
The insights gained from SAR studies, conformational analysis, and computational chemistry converge into a set of design principles for creating novel this compound-based scaffolds with enhanced biological activity and improved drug-like properties. mdpi.comrsc.orgnih.govfrontiersin.orgnih.gov The goal is to optimize the interactions with the biological target while maintaining favorable pharmacokinetic and toxicological profiles.
Key design principles include:
Scaffold Hopping and Bioisosterism: This involves replacing the core this compound scaffold or parts of it with structurally different but functionally similar groups (bioisosteres). dovepress.com For example, the spermine backbone could be replaced with a more rigid cyclic structure to reduce conformational flexibility and potentially increase binding affinity and selectivity. The catechol moiety could be replaced with other hydrogen-bonding groups to explore different interaction patterns.
Privileged Structures: Certain structural motifs are known to bind to multiple biological targets with high affinity. Incorporating such "privileged structures" into the this compound scaffold could lead to the discovery of compounds with novel activities.
Conjugation to Other Bioactive Molecules: this compound can be conjugated to other known drugs or bioactive molecules to create hybrid compounds with dual or enhanced activity. mdpi.com For instance, conjugating a polyamine tail to the anticancer drug etoposide (B1684455) significantly increased its cellular uptake and cytotoxic activity. mdpi.com
Optimization of Physicochemical Properties: Modifications can be made to improve properties like solubility, metabolic stability, and cell permeability. For example, introducing fluorine atoms or other specific functional groups can enhance metabolic stability and binding affinity. rsc.org
Structure-Based Design: When the 3D structure of the biological target is known, it can be used to rationally design ligands that fit perfectly into the binding site. frontiersin.org This involves identifying key interactions from docking studies and designing modifications that enhance these interactions. For example, if a hydrophobic pocket is identified near the bound ligand, extending a part of the molecule with a hydrophobic group could increase potency.
The synthesis of novel derivatives based on these principles is an iterative process. mdpi.com Designed compounds are synthesized, biologically evaluated, and the results are fed back into the design cycle to further refine the SAR and move closer to an optimized lead compound. nih.govrsc.org
Advanced Methodological Approaches in Caffeoylspermine Research
Proteomics and Metabolomics in Caffeoylspermine Pathway Elucidation
Integrated proteomics and metabolomics have become indispensable tools for unraveling the complex metabolic pathways leading to this compound biosynthesis. creative-proteomics.com This dual-omics approach allows for a comprehensive analysis of the molecular components and processes involved. Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell, while metabolomics investigates the complete set of small-molecule metabolites within a biological system. creative-proteomics.com
By simultaneously analyzing both the proteome and the metabolome, researchers can correlate changes in protein expression with alterations in metabolite profiles. plos.org For instance, an increase in the abundance of a specific enzyme, as detected by proteomics, that coincides with a rise in this compound levels, as measured by metabolomics, strongly suggests the enzyme's involvement in the biosynthetic pathway. This integrated analysis helps to identify key enzymes and regulatory proteins that might otherwise be missed by studying either the proteome or the metabolome in isolation. creative-proteomics.complos.org
The process typically involves subjecting biological samples (e.g., plant tissues under specific conditions) to both proteomic and metabolomic analysis. The resulting datasets are then integrated and mapped onto known metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to identify significantly altered pathways and the key proteins and metabolites within them. plos.orgmdpi.com This powerful strategy provides a systems-level view of the metabolic network and has been successfully applied to elucidate complex biosynthetic pathways in various organisms. creative-proteomics.commdpi.com
Table 1: Key Methodologies in Proteomics and Metabolomics for Pathway Elucidation
| Methodology | Description | Application in this compound Research |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio for identification and quantification. | Used in both proteomics (for peptides) and metabolomics (for small molecules like this compound and its precursors) to obtain comprehensive profiles. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Similar to LC-MS but used for volatile and semi-volatile compounds. | Can be used to analyze certain precursors or breakdown products in the this compound pathway. |
| Tandem Mass Spectrometry (MS/MS) | An advanced mass spectrometry technique that allows for the structural elucidation of molecules. | Crucial for the confident identification of this compound and related compounds in complex biological extracts. |
| Pathway Analysis (e.g., KEGG) | A bioinformatic approach to map identified proteins and metabolites onto known metabolic pathways. mdpi.com | Helps to visualize the this compound biosynthetic pathway and identify potential enzymatic steps and regulatory points. mdpi.com |
Transcriptomics and Gene Silencing Techniques in Biosynthesis Studies
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a particular time. In the context of this compound biosynthesis, transcriptomic analyses can identify candidate genes encoding the enzymes involved in its formation. For example, a transcriptomic screen in Nicotiana attenuata identified an N-acyltransferase gene with high similarity to a known hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) involved in lignin (B12514952) biosynthesis. plos.org
Once candidate genes are identified, their function can be verified using gene silencing techniques. plos.org One such technique is virus-induced gene silencing (VIGS), a powerful method for transiently suppressing the expression of a target gene. plos.org In the study of N. attenuata, silencing the identified HCT-like gene using VIGS led to significant changes in the plant's phenolamide metabolism, demonstrating the gene's role in the biosynthesis of these compounds. plos.org This approach allows researchers to observe the direct effect of a gene's knockdown on the production of specific metabolites, providing strong evidence for its function in a particular biosynthetic pathway. plos.org
Another method for gene silencing is RNA interference (RNAi), a natural process in which the introduction of double-stranded RNA into a cell inhibits the expression of a gene with a complementary nucleotide sequence. 111.203.20 Both VIGS and RNAi are invaluable tools for functional genomics in plants and have been instrumental in dissecting complex metabolic pathways.
Table 2: Transcriptomics and Gene Silencing in Biosynthesis Research
| Technique | Description | Application in this compound Biosynthesis |
|---|---|---|
| Transcriptome Sequencing (RNA-Seq) | A high-throughput sequencing method to profile the entire set of RNA molecules in a sample. | Identifies genes that are upregulated or downregulated in tissues or under conditions where this compound is produced. |
| Virus-Induced Gene Silencing (VIGS) | A transient gene silencing method that uses a modified plant virus to introduce a gene fragment, leading to the silencing of the endogenous gene. plos.org | Used to rapidly assess the function of candidate genes in the this compound pathway by observing the metabolic consequences of their silencing. plos.org |
| RNA Interference (RNAi) | A method of gene silencing mediated by small interfering RNAs (siRNAs) or microRNAs (miRNAs) that target specific messenger RNAs for degradation or translational repression. 111.203.20 | Can be used to create stable transgenic plants with reduced expression of a specific gene to study its long-term impact on this compound accumulation and plant physiology. |
Advanced Imaging Techniques for Subcellular Localization of this compound
Determining the precise location of this compound within a cell is crucial for understanding its biological function. Advanced imaging techniques offer the resolution and specificity needed to visualize the subcellular distribution of molecules. While direct imaging of small molecules like this compound is challenging, these techniques are often used to localize the proteins and enzymes involved in its biosynthesis and transport. nih.gov
Techniques such as fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) can be used to study the dynamics of protein movement within cellular compartments. researchgate.net Super-resolution microscopy, including structured illumination microscopy (SIM), provides unprecedented detail of subcellular structures, allowing for the precise localization of fluorescently tagged proteins. frontiersin.org Light-sheet fluorescence microscopy (LSFM) is particularly useful for imaging live samples over extended periods with minimal phototoxicity, enabling the study of dynamic processes in real-time. frontiersin.org
Another powerful technique is the use of quantum dots (QDs) for immunolabeling, followed by transmission electron microscopy (TEM). nih.gov QDs are semiconductor nanocrystals that can be conjugated to antibodies to specifically label a protein of interest, which can then be visualized at the ultrastructural level with TEM. nih.gov By localizing the enzymes of the this compound pathway, researchers can infer where the compound is synthesized and potentially stored.
Table 3: Advanced Imaging for Subcellular Localization
| Technique | Principle | Potential Application for this compound Research |
|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-contrast images of fluorescently labeled samples. | Visualization of fluorescently tagged enzymes of the this compound pathway within specific organelles. |
| Super-Resolution Microscopy (e.g., SIM, STED) | Achieves a spatial resolution beyond the diffraction limit of light, allowing for nanoscale imaging of cellular structures. frontiersin.org | Precise localization of biosynthetic enzymes to specific sub-organellar compartments. frontiersin.org |
| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates the sample with a thin sheet of light, reducing phototoxicity and enabling long-term live-cell imaging. frontiersin.org | Tracking the dynamic expression and localization of pathway enzymes during plant development or in response to stimuli. frontiersin.org |
| Quantum Dot (QD) Immunolabeling with TEM | Uses antibody-conjugated semiconductor nanocrystals to label proteins for visualization with transmission electron microscopy. nih.gov | High-resolution localization of this compound biosynthetic enzymes at the ultrastructural level. nih.gov |
CRISPR-Cas9 Applications in this compound Biosynthesis Engineering
The CRISPR-Cas9 system has emerged as a revolutionary tool for genome editing, offering a precise and efficient way to modify the genetic makeup of an organism. nih.govbitesizebio.com This technology can be harnessed to engineer the biosynthesis of this compound in several ways. nih.gov By designing a guide RNA (gRNA) that is complementary to a specific DNA sequence, the Cas9 nuclease can be directed to create a double-strand break at that location. mdpi.com
This targeted DNA damage can be repaired by the cell's natural repair mechanisms, leading to gene knockouts (through non-homologous end joining) or the insertion of new genetic material (through homology-directed repair). mdpi.com For this compound biosynthesis, CRISPR-Cas9 could be used to:
Knock out genes encoding enzymes that compete for the same precursors, thereby redirecting metabolic flux towards this compound production.
Introduce or upregulate genes encoding key enzymes in the this compound pathway to enhance its synthesis.
Modify the regulatory elements of biosynthetic genes to alter their expression levels and patterns.
The versatility and precision of CRISPR-Cas9 make it a powerful tool for metabolic engineering, with the potential to create plant varieties with enhanced production of valuable compounds like this compound. nih.govmdpi.com
Table 4: CRISPR-Cas9 in Biosynthesis Engineering
| Application | Description | Potential Outcome for this compound |
|---|---|---|
| Gene Knockout | Disruption of a target gene's coding sequence, leading to a loss of function. mdpi.com | Increased availability of precursors for this compound synthesis by eliminating competing pathways. |
| Gene Knock-in/Insertion | Insertion of a new gene or DNA fragment at a specific genomic locus. mdpi.com | Introduction of a novel enzyme to create a new biosynthetic route to this compound or a related compound. |
| Transcriptional Activation/Repression (CRISPRa/i) | Using a modified, nuclease-dead Cas9 (dCas9) fused to an activator or repressor domain to control the expression of a target gene without altering the DNA sequence. nih.gov | Fine-tuning the expression of key biosynthetic genes to optimize this compound production. |
In silico Modeling and Docking Studies for Molecular Mechanism Elucidation
In silico modeling and molecular docking are computational techniques that play a crucial role in understanding the molecular mechanisms of action of bioactive compounds like this compound. researchgate.net These methods allow researchers to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein. journaljpri.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. journaljpri.com By docking this compound into the active site of a putative target enzyme, researchers can generate hypotheses about its mechanism of inhibition or modulation.
In silico modeling can also be used to predict the three-dimensional structure of proteins for which no experimental structure is available, a process known as homology modeling. mdpi.com These predicted structures can then be used in docking studies. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the molecular interactions. nih.gov These computational approaches are invaluable for rational drug design and for elucidating the molecular basis of a compound's biological activity. mdpi.com
Table 5: In Silico Approaches for Molecular Mechanism Studies
| Technique | Description | Application for this compound |
|---|---|---|
| Molecular Docking | A computational method that predicts the binding orientation and affinity of a ligand to a target protein. mdpi.com | To identify potential protein targets of this compound and to understand how it interacts with their active or allosteric sites. |
| Homology Modeling | A procedure to predict the 3D structure of a protein based on its amino acid sequence and the known structure of a homologous protein. mdpi.com | To generate 3D models of potential target proteins for which no experimental structure is available, enabling subsequent docking studies. |
| Molecular Dynamics (MD) Simulation | A computational method for simulating the physical movements of atoms and molecules over time. nih.gov | To analyze the stability of the this compound-protein complex and to study the dynamic nature of their interactions. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. journaljpri.com | To design new molecules with potentially improved activity based on the pharmacophore of this compound. |
Future Directions and Emerging Research Avenues for Caffeoylspermine
Exploration of Undiscovered Natural Sources and Novel Analogues
The discovery of caffeoylspermine in various plant species, such as different varieties of Coffea arabica and rapeseed bee pollen, suggests a wider distribution in the plant kingdom than currently known. mdpi.commdpi.com Future research will likely focus on comprehensive screening of a broader range of plant families and species to identify new natural sources of this compound. This exploration is crucial for understanding its chemotaxonomy and the evolutionary pressures that lead to its production.
Furthermore, the synthesis of novel analogues of this compound is a promising avenue for drug discovery and development. researchgate.netresearchgate.net By modifying the core structure, researchers can investigate the structure-activity relationships that govern its biological effects. For instance, the synthesis of dihydrocaffeoyl analogues has already demonstrated enhanced antibacterial activity against certain resistant strains. researchgate.net The development of a library of hydroxycinnamic acid amides (HCAAs) and their analogues through techniques like solid-phase synthesis will be instrumental in screening for a variety of biological activities, including antimicrobial and antioxidant properties. researchgate.netoup.com
Table 1: Known Natural Sources and Potential for Novel Analogues
| Natural Source Examples | Potential for Analogue Development | Key Research Focus |
| Coffea arabica (Bourbon varieties) mdpi.com | Modification of caffeoyl and spermine (B22157) moieties | Enhancing antioxidant and neuroprotective properties |
| Rapeseed Bee Pollen mdpi.com | Synthesis of derivatives with varied acyl groups (e.g., coumaroyl, feruloyl) | Investigating anti-inflammatory and antimicrobial activities |
| Lycium barbarum (Goji berry) researchgate.net | Glycosylation pattern modification | Understanding bioavailability and targeted delivery |
| Various Plant Species (general) | Creation of a diverse library of HCAA analogues | Broad-spectrum screening for new therapeutic applications |
Integration with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of this compound within a biological system. numberanalytics.com By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can move beyond studying the compound in isolation and instead analyze its effects on entire networks of genes, proteins, and metabolites. numberanalytics.comcism.it This approach is particularly valuable for elucidating the mechanisms of action underlying the observed biological activities of this compound.
For example, in the context of plant biology, systems biology can help unravel the intricate regulatory networks that control this compound biosynthesis in response to environmental stresses. scispace.com In human health, it can be used to identify the molecular pathways and key regulatory elements affected by this compound, providing insights into its potential therapeutic applications for complex diseases. diva-portal.org The use of computational modeling and network analysis will be crucial in predicting the behavior of biological systems in response to this compound and in identifying potential drug targets. numberanalytics.comdiva-portal.org
Development of Chemoenzymatic Synthesis Routes
While chemical synthesis provides access to a wide range of analogues, chemoenzymatic synthesis offers a powerful alternative that combines the versatility of chemical reactions with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This approach can lead to more sustainable and environmentally friendly production methods for this compound and its derivatives. mdpi.com
Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of this compound in complex biological matrices, often at trace levels, is essential for understanding its distribution, metabolism, and biological roles. uliege.be Advanced analytical techniques are continuously being developed to meet this challenge. theindustryleaders.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of such compounds, offering high sensitivity and structural elucidation capabilities. theindustryleaders.orgsepscience.com
Future advancements will likely focus on improving the sensitivity and resolution of these techniques, enabling the detection of even lower concentrations of this compound and its metabolites. numberanalytics.com Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and laser-induced breakdown spectroscopy (LIBS) are emerging as powerful tools for ultra-trace elemental and isotopic analysis, which could be adapted for specific applications related to this compound research. numberanalytics.com Furthermore, the development of hyphenated techniques, such as gas chromatography-ICP-MS (GC-ICP-MS) and liquid chromatography-ICP-MS (LC-ICP-MS), will provide enhanced capabilities for speciation analysis. numberanalytics.com
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Key Advantages | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) theindustryleaders.orgsepscience.com | High sensitivity, accuracy, and versatility for separation and quantification. | Quantifying this compound levels in plant extracts and biological fluids. |
| Mass Spectrometry (MS) theindustryleaders.org | Detailed molecular characterization and identification of complex compounds. | Elucidating the structure of novel this compound analogues and metabolites. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) numberanalytics.comresearchgate.net | Ultra-trace detection limits and isotopic analysis capabilities. | Potentially for tracing the metabolic fate of labeled this compound. |
| Total Reflection X-ray Fluorescence (TXRF) measurlabs.com | Highly sensitive surface analysis and elemental mapping. | Investigating the localization of this compound within plant tissues. |
| Secondary Ion Mass Spectrometry (SIMS) measurlabs.com | Depth profiling and analysis of all elements at trace levels. | Studying the distribution of this compound in cellular compartments. |
Role of this compound in Inter-species Interactions Research
The presence of this compound in plants suggests a potential role in mediating interactions with other organisms. creaf.cat As a secondary metabolite, it may be involved in plant defense mechanisms against herbivores and pathogens. researchgate.netresearchgate.net Future research will explore the effects of this compound on a variety of organisms, from microbes to insects, to understand its ecological significance. nih.gov
Investigating the impact of this compound on the growth and behavior of insect pests could reveal its potential as a natural insecticide. researchgate.net Similarly, studying its effects on microbial communities, both pathogenic and beneficial, could uncover its role in shaping the plant microbiome. nih.gov Understanding these inter-species interactions is not only crucial for ecological research but could also lead to the development of novel, environmentally friendly strategies for crop protection. The context-dependent nature of these interactions, influenced by both biotic and abiotic factors, will be a key area of investigation. nih.gov
Q & A
Q. What are the standard analytical techniques for characterizing Caffeoylspermine in plant extracts?
To characterize this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) provides structural elucidation. Mass Spectrometry (MS), particularly HRMS or LC-MS/MS, confirms molecular weight and fragmentation patterns. Ensure proper calibration with reference standards and validate methods using spiked matrices to account for interference .
Q. How can researchers ensure the purity of synthesized this compound during isolation?
Purity verification requires orthogonal techniques: elemental analysis (C, H, N), HPLC purity checks (>95% by peak area), and spectroscopic consistency (NMR absence of extraneous peaks). For novel derivatives, include melting point analysis and chiral chromatography if stereoisomers are present. Follow journal guidelines to document all characterization data in the main text or supplementary materials .
Q. What are the critical parameters to control when quantifying this compound in complex matrices using LC-MS?
Key parameters include ionization efficiency (optimize ESI voltage/solvent composition), matrix effects (evaluate via post-column infusion), and column selectivity (C18 or HILIC phases). Use internal standards (e.g., isotopically labeled analogs) to correct for signal variability. Validate recovery rates and limit of quantification (LOQ) in biological or environmental matrices .
Q. Which spectroscopic markers are most indicative of this compound’s structural integrity in stability studies?
Monitor UV-Vis absorption maxima (e.g., 280 nm for caffeoyl groups) and NMR shifts for ester linkages (δ 4.5–5.5 ppm for methine protons). FT-IR can confirm carbonyl (C=O) stretching (~1700 cm⁻¹). Track degradation via HPLC peak splitting or new MS adducts under stress conditions (heat, light, pH extremes) .
Q. What are the best practices for documenting synthetic procedures of this compound to ensure reproducibility?
Provide step-by-step protocols with molar ratios, solvent volumes, reaction times, and purification methods (e.g., recrystallization solvents, gradient elution for column chromatography). Include safety notes for hazardous reagents and specify equipment (e.g., microwave synthesizer settings). Use IUPAC nomenclature and structural diagrams to avoid ambiguity .
Advanced Research Questions
Q. What experimental strategies are recommended for optimizing the stereoselective synthesis of this compound derivatives?
Employ Design of Experiments (DoE) to screen catalysts (e.g., chiral auxiliaries, enzymes), solvents (polar aprotic vs. ionic liquids), and temperatures. Use circular dichroism (CD) or X-ray crystallography to confirm stereochemistry. For kinetic resolution, monitor enantiomeric excess (ee) via chiral HPLC and correlate with reaction progress .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?
Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal bioassays (e.g., enzymatic vs. cell-based) and standardize positive controls. Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Q. What statistical approaches are appropriate for validating the reproducibility of this compound’s pharmacokinetic properties in preclinical models?
Use power analysis to determine sample sizes and apply mixed-effects models to account for inter-individual variability. Bootstrap resampling can assess confidence intervals for AUC or half-life. Report intra- and inter-day precision metrics for analytical assays .
Q. How can researchers design multifactorial experiments to elucidate structure-activity relationships of this compound analogs?
Implement quantitative structure-activity relationship (QSAR) models with descriptors like logP, polar surface area, and H-bond donors. Use partial least squares (PLS) regression to correlate structural features with bioactivity. Validate predictions via synthesis and testing of prioritized analogs .
Q. What methodologies enable cross-validation between in silico predictions and empirical data for this compound’s metabolic pathways?
Combine molecular docking (e.g., CYP450 isoforms) with in vitro microsomal assays. Use tandem mass spectrometry to identify Phase I/II metabolites and compare with in silico metabolite prediction tools (e.g., Meteor, GLORY). Apply receiver operating characteristic (ROC) curves to evaluate prediction accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
